alpha-Viniferin
Overview
Description
alpha-Viniferin is a resveratrol derivative, a type of stilbenoid synthesized by plants as a defense mechanism in response to stressors such as microbial attack, toxins, infections, or UV radiation. It belongs to a group of compounds that includes various forms of viniferin, each possessing significant biological activities and potential clinical applications in future drug development (Fuloria et al., 2022).
Synthesis Analysis
The synthesis of alpha-Viniferin, like its counterparts, involves intricate biochemical processes initiated by the plant's immune response to external threats. The chemical synthesis and large-scale production methods are still subjects of ongoing research, aimed at establishing environmentally sustainable methods for its extraction and synthesis. This endeavor supports the development of new phyto-pharmaceuticals utilizing alpha-Viniferin's properties (Fuloria et al., 2022).
Scientific Research Applications
Specifically, alpha-Viniferin has shown the ability to inhibit the growth of human colon cancer cells by arresting the cell cycle in the S-phase, which is significant in cancer research (González‐Sarrías et al., 2011). It is also being explored as a novel therapeutic option for treating Alzheimer's disease by increasing ADAM10 gene expression (Schuck et al., 2015).
In addition, alpha-Viniferin exhibits potent inhibition of the cyclooxygenase activity of prostaglandin H2 synthase, a mechanism relevant in inflammatory diseases (Lee et al., 1998). Its protein kinase C inhibitory activity suggests usefulness in treating hyperproliferative or inflammatory skin diseases (Kulanthaivel et al., 1995).
The compound also demonstrates significant anti-inflammatory potential in animal models by down-regulating STAT-1-inducible inflammatory genes and inhibiting ERK-mediated STAT-1 activation in IFN-gamma-stimulated macrophages (Chung et al., 2010). Furthermore, alpha-Viniferin is a potent inhibitor of several human cytochrome P450 isoforms, highlighting its potential in pharmacokinetics and drug interactions (Sim et al., 2014).
Additionally, it has shown cestocidal activity against poultry tapeworms, suggesting its potential in parasitology (Roy & Giri, 2015). Its effects on adjuvant-induced arthritis in rats also point to its therapeutic potential in inflammatory diseases (Lee et al., 2004).
Safety And Hazards
properties
IUPAC Name |
(2R,3R,10R,11R,18S,19S)-3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),5,7,9(27),13,15,17(26),21,23-nonaene-7,15,23-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30O9/c43-22-7-1-19(2-8-22)40-37-28-13-25(46)17-32-35(28)39(42(50-32)21-5-11-24(45)12-6-21)30-15-27(48)18-33-36(30)38(29-14-26(47)16-31(49-40)34(29)37)41(51-33)20-3-9-23(44)10-4-20/h1-18,37-48H/t37-,38-,39+,40+,41+,42-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTVNHOAKHJJFL-ZSIJVUTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(C(OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=C3C(=CC(=C1)O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@@H]3C4=C5[C@@H]([C@H](OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8[C@H]([C@@H](OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=C3C(=CC(=C1)O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211274 | |
Record name | alpha-Viniferin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40211274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Viniferin | |
CAS RN |
62218-13-7 | |
Record name | α-Viniferin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62218-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Viniferin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062218137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Viniferin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40211274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-VINIFERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53XER6FHLX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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